molecular formula C11H16BClN2O2 B1519616 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1073354-96-7

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B1519616
CAS No.: 1073354-96-7
M. Wt: 254.52 g/mol
InChI Key: OTPWQANCPKJXBK-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic acid derivative with a pyridine ring structure

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized through a multi-step reaction starting with 2-chloropyridin-3-amine. The pyridine ring is functionalized with a boronic acid group using a boronic acid pinacol ester.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the pyridine ring.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

Target of Action

Compounds of this nature are often used in the suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound forms a bond with a metal catalyst, typically palladium, and then transfers the organic group attached to it to the metal . This results in the formation of a new carbon-carbon bond, which is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various biological effects depending on their structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine. For instance, the pH can strongly influence the rate of reactions involving boronic pinacol esters . Additionally, the presence of other substances, such as solvents or impurities, can also affect the compound’s reactivity and stability .

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Used in the manufacturing of materials and chemicals.

Comparison with Similar Compounds

  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-3-amine

Uniqueness: Compared to similar compounds, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a distinct pyridine ring structure, which influences its reactivity and applications.

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPWQANCPKJXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656451
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-96-7
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-96-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1073354-96-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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